Methyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-17-14(16)11-8-13-10(15-11)7-12(18-13)9-5-3-2-4-6-9/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCAABMJFIDTTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the furo-pyrrole core. The phenyl group can be introduced via electrophilic aromatic substitution, and the carboxylate ester is usually formed through esterification reactions.
For industrial production, the synthesis may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to ensure high yield and purity. Microwave irradiation has also been explored to shorten reaction times while maintaining comparable yields .
Chemical Reactions Analysis
Methyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the furo-pyrrole ring or the phenyl group.
Cycloaddition: The compound can participate in cycloaddition reactions to form more complex fused ring systems.
Common reagents used in these reactions include methyl iodide, benzyl chloride, acetic anhydride, and hydrazine hydrate . Major products formed from these reactions include N-substituted derivatives, acids, and carbohydrazides .
Scientific Research Applications
Chemistry
In organic chemistry, methyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical transformations—such as oxidation, reduction, substitution, and cycloaddition—makes it valuable in developing new materials and intermediates in chemical processes.
Medicinal Chemistry
The compound's structural characteristics suggest potential applications in drug discovery . Derivatives of this compound have been investigated for their biological activities, including:
- Antioxidant properties
- Anti-inflammatory effects
Ongoing research aims to elucidate the mechanisms of action and therapeutic potential of these derivatives in treating various diseases.
Material Science
In materials science, this compound is explored for its utility in developing new materials due to its unique electronic properties. The presence of both furan and pyrrole rings contributes to distinct reactivity patterns compared to other compounds, making it suitable for applications in organic electronics and polymers .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of this compound derivatives. For instance:
- Biological Activity Assessment : Research indicated that certain derivatives exhibited promising anti-inflammatory activity in vitro. Further pharmacological studies are required to validate these findings and understand their mechanisms of action.
- Material Applications : Investigations into the use of this compound in organic solar cells demonstrated its potential as an electron donor material due to its favorable energy levels and charge transport properties.
Mechanism of Action
The mechanism of action of methyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate involves its interaction with molecular targets through its functional groups. The furo-pyrrole ring system can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Modifications
The furo[3,2-b]pyrrole scaffold allows diverse substitutions, leading to variations in electronic properties, reactivity, and biological activity. Below is a comparative analysis of key derivatives:
Table 1: Key Derivatives of Furo[3,2-b]pyrrole-5-carboxylates
Key Differences and Implications
Core Heterocycle: Furan vs. Thiophene: Furan-based derivatives (e.g., this compound) exhibit lower electron density compared to thiophene analogues (e.g., Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate). This difference influences their applications, with thiophene derivatives being preferred in organic electronics due to sulfur’s electron-rich nature .
Substituent Effects: C-2 Substitution: The phenyl group at C-2 enhances steric bulk and lipophilicity, improving binding affinity in biological targets (e.g., Eis enzyme inhibition ). In contrast, formyl or bromo substituents at C-2 increase reactivity for further functionalization . C-4 Substitution: Alkyl chains (e.g., dodecyl in thieno derivatives) improve solubility in non-polar solvents for semiconductor applications , while ethanethioyl groups enable cyclization into triazines with antibacterial properties .
Synthetic Routes :
Physicochemical and Spectroscopic Properties
- NMR Characteristics : The phenyl group at C-2 induces distinct deshielding in ¹H NMR (δ 7.2–7.6 ppm for aromatic protons) compared to formyl-substituted derivatives (δ ~9.8 ppm for aldehyde proton) .
- Aromaticity : X-ray studies reveal that phenyl substitution at C-2 slightly distorts the fused ring planarity, reducing conjugation compared to unsubstituted furopyrroles .
Biological Activity
Methyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate (CAS Number: 164667-60-1) is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a fused furo-pyrrole ring system, characterized by the presence of a phenyl group and a carboxylate ester, which enhances its reactivity and stability.
- Molecular Formula : C14H11NO3
- Molecular Weight : 241.25 g/mol
- Structure : The compound consists of a pyrrole ring fused to a furan ring, with a phenyl group and a carboxylate ester substituent.
The biological activity of this compound is attributed to its ability to interact with various biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various pharmacological effects.
Research Findings
- Analgesic and Anti-inflammatory Activity : Derivatives of the furo[3,2-b]pyrrole system have been screened for analgesic and anti-inflammatory properties. For instance, certain derivatives have shown promising results in reducing pain and inflammation in preclinical models .
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties. A study indicated that derivatives similar to this compound demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria .
- Inhibition of D-amino Acid Oxidase (DAO) : Research has shown that related compounds can inhibit DAO, an enzyme implicated in schizophrenia treatment. This suggests potential therapeutic applications in neuropsychiatric disorders .
Case Studies
| Study | Findings | Biological Activity |
|---|---|---|
| Hemetsberger–Knittel et al. (2023) | Investigated furo[3,2-b]pyrroles for analgesic effects | Significant reduction in pain response in animal models |
| Antimicrobial Screening | Tested against MRSA | MIC values indicating effective inhibition at low concentrations |
| DAO Inhibition Study | Evaluated furo[3,2-b]pyrroles for DAO activity | Demonstrated promising results for schizophrenia treatment |
Comparison with Similar Compounds
This compound can be compared with other derivatives that possess different substituents:
| Compound | Substituent | Biological Activity |
|---|---|---|
| Methyl 2-(3-trifluoromethyl)phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate | Trifluoromethyl group | Altered chemical properties with potential increased potency |
| Methyl 2-(4-methylphenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate | Methyl group | Enhanced lipophilicity affecting bioavailability |
Q & A
What are the most reliable synthetic routes for Methyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate, and how do reaction conditions influence yield?
Methodological Answer:
The compound is typically synthesized via cyclization of intermediates derived from substituted furan-carboxaldehyde precursors. Key methods include:
- Phase-transfer catalysis : Reaction of methyl 4H-furo[3,2-b]pyrrole-5-carboxylate with benzyl halides under phase-transfer conditions yields derivatives in ~69% efficiency .
- Sodium salt substitution : Direct substitution of the sodium salt of the parent compound in DMF produces functionalized derivatives (e.g., methoxymethyl-substituted analogs) with improved yields (86%) .
- Vilsmeier formylation : Formylation at the 2-position under Vilsmeier-Haack conditions enables further functionalization for heterocyclic extensions .
Critical Parameter: Solvent choice (e.g., DMF vs. toluene), temperature (reflux vs. microwave irradiation), and catalyst (e.g., NaH or PTC agents) significantly affect reaction kinetics and purity.
How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?
Methodological Answer:
1H and 13C NMR are critical for confirming regiochemistry and substituent effects:
| Proton/Carbon | Chemical Shift (ppm) | Assignment | Evidence |
|---|---|---|---|
| H-12 (pyrrole) | 8.83 (s) | Aromatic proton | |
| Acetyl methyl | 3.31 (s) | Substituent | |
| Aromatic protons | 7.26–8.17 (m) | Phenyl group | |
| Carbonyl (C=O) | 178.9, 162.7 | Carboxylate |
- Key Observations : Downfield shifts in H-12 (8.83 ppm) confirm aromaticity, while carbonyl signals (~170–180 ppm) differentiate ester vs. acetyl groups .
What advantages does microwave irradiation offer in synthesizing thioxo-heterocyclic derivatives of this compound?
Methodological Answer:
Microwave-assisted synthesis accelerates reactions involving rhodanine or thiohydantoin derivatives:
-
Reaction Time : Conventional methods require 6–12 hours, while microwaves reduce this to 10–30 minutes .
-
Yield Comparison :
Derivative Conventional Yield Microwave Yield Evidence 4a (thioxothiazolidin-5-ylidene) 74% 74% 7d (diacetylamino-thiazolidinone) 64% 86%
Note : While yields remain comparable, microwave methods reduce side reactions and improve purity .
How can the core structure be modified to enhance bioactivity, such as TGR5 agonism or carbonic anhydrase inhibition?
Methodological Answer:
- Functionalization Strategies :
- Biological Relevance : Derivatives with sulfur-containing heterocycles (e.g., thieno[3,2-b]pyrrole) show enhanced binding to carbonic anhydrase isoforms (Ki < 50 nM) .
How should researchers address contradictions in reported reaction outcomes, such as divergent yields for similar derivatives?
Methodological Answer:
Discrepancies often arise from subtle differences in:
- Substituent Electronic Effects : Electron-withdrawing groups (e.g., -CF3) reduce nucleophilic substitution efficiency, lowering yields by 15–20% .
- Purification Methods : Column chromatography (silica vs. reverse-phase) impacts recovery rates. For example, crystallizing from DMF improves purity but reduces yield by ~10% .
- Catalyst Purity : Freshly fused potassium acetate vs. commercial grades alters reaction kinetics in thioxo-heterocycle synthesis .
What strategies optimize the synthesis of fused heterocycles from this compound?
Methodological Answer:
-
Cyclization Pathways :
-
Key Data :
Product Reagent Yield Evidence Triazine-fused derivative Triethyl orthoformate 72% Thieno-pyrrole hybrid 4-chlorobenzyl bromide 63%
What analytical techniques ensure purity and structural fidelity in final products?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
